3-Amino-5-bromo-1-methylpyrazin-2-one
Description
Significance of Nitrogen Heterocycles in Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in the scientific community, largely due to their prevalence in biological systems and their utility in the development of new materials and medicines. A vast number of pharmaceuticals and biologically active compounds owe their therapeutic effects to the presence of nitrogen heterocyclic cores. nih.govchemicalbook.com Analysis of FDA-approved drugs reveals that a majority of small-molecule therapeutics incorporate a nitrogen-based heterocycle, highlighting their privileged status in drug design. molbase.com Their structural diversity and the ability of the nitrogen atoms to participate in hydrogen bonding and other intermolecular interactions make them ideal for binding to biological targets like enzymes and receptors. chemicalbook.com
Overview of Pyrazinone Derivatives in Chemical Synthesis and Biological Exploration
Within the broad class of nitrogen heterocycles, pyrazinones represent a significant subgroup. The pyrazinone ring is a six-membered heterocycle with two nitrogen atoms and a ketone functional group. This scaffold is found in a variety of natural products and has been the subject of extensive synthetic and medicinal chemistry research. wikipedia.org Pyrazinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. libretexts.org From a synthetic standpoint, the pyrazinone core serves as a versatile building block, allowing for the introduction of various functional groups at different positions on the ring. This modularity enables chemists to fine-tune the electronic and steric properties of the molecule, which is a crucial aspect of developing new compounds with specific functions.
Scope and Research Focus on 3-Amino-5-bromo-1-methylpyrazin-2-one
This article will now narrow its focus to the specific chemical entity, this compound. This compound is a derivative of the pyrazinone scaffold, featuring three key substituents: an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group on one of the nitrogen atoms. The presence of both an amino group and a bromine atom on the pyrazinone ring makes it a particularly interesting subject for academic and industrial research. The amino group can act as a hydrogen bond donor and a nucleophile, while the bromine atom provides a reactive handle for cross-coupling reactions, allowing for the synthesis of more complex molecules. The subsequent sections of this article will explore what is known about this compound, based on available scientific literature.
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrN3O |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-amino-5-bromo-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H6BrN3O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3,(H2,7,8) |
InChI Key |
ZTKQWAQPDIEYCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)N)Br |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of 3 Amino 5 Bromo 1 Methylpyrazin 2 One
Chemical Transformations at the C-3 Amino Group
The amino group at the C-3 position is a versatile nucleophilic center, readily participating in reactions such as acylation, alkylation, and cyclization, allowing for the introduction of a variety of functional groups and the construction of more complex molecular architectures.
Acylation Reactions
Acylation of the C-3 amino group is a straightforward method to introduce carbonyl-containing moieties. This reaction typically involves treating 3-amino-5-bromo-1-methylpyrazin-2-one with an acylating agent, such as an acid chloride or an anhydride (B1165640), in the presence of a base. For instance, reaction with acetic anhydride can yield the corresponding N-acetylated derivative. mdpi.com This transformation converts the primary amine into a secondary amide, which can alter the compound's electronic properties and hydrogen bonding capabilities. The resulting amide is generally more stable and can serve as a key intermediate for further synthetic steps. mdpi.com
Table 1: Representative Acylation Reactions on Amino Heterocycles
| Acylating Agent | Base | Product Type |
|---|---|---|
| Acetic Anhydride | Pyridine | Acetamide |
| Benzoyl Chloride | Triethylamine | Benzamide |
Data is representative of typical acylation reactions on similar amino-heterocyclic systems.
Alkylation Reactions
The nucleophilic nature of the C-3 amino group allows for alkylation through reactions with alkyl halides or other electrophilic alkylating agents. These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents. Such modifications can significantly impact the steric and electronic profile of the molecule. Domino alkylation-cyclization strategies, which have been successfully applied to related heterocyclic systems, could also be employed. organic-chemistry.org This involves an initial alkylation event followed by an intramolecular cyclization to construct fused ring systems. organic-chemistry.org
Cyclization Reactions Involving the Amino Moiety
The amino group at the C-3 position, often in conjunction with an adjacent functional group or a suitably functionalized reactant, can participate in cyclization reactions to form fused heterocyclic systems. rsc.org These reactions are fundamental in building complex polycyclic structures. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new pyrimidine (B1678525) or pyrazine (B50134) rings fused to the original pyrazinone core. univ.kiev.ua The amino group acts as a key nucleophile, initiating a sequence of reactions that culminates in ring closure, a common strategy in the synthesis of diverse heterocyclic libraries. rsc.orgresearchgate.net
Reactions Involving the C-5 Bromine Atom
The bromine atom at the C-5 position serves as an excellent leaving group and a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. nih.gov The C-5 bromine atom of this compound is well-suited for these transformations.
Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond by coupling the C-5 position with an organoboron reagent, such as an aryl or heteroaryl boronic acid or ester. nih.govrsc.org This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov The use of a palladium catalyst, often with a phosphine (B1218219) ligand, and a base facilitates the reaction, allowing for the synthesis of 5-aryl or 5-heteroaryl pyrazinone derivatives. mdpi.comrsc.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the C-5 position with a wide variety of primary and secondary amines, including anilines and aliphatic amines. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst, a bulky phosphine ligand, and a base to afford 5-amino-substituted pyrazinone derivatives. organic-chemistry.org This transformation is crucial for synthesizing compounds with diverse amino functionalities at the C-5 position. nih.gov
Sonogashira Coupling : To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This reaction involves the palladium- and copper-cocatalyzed coupling of the C-5 bromine with a terminal alkyne. wikipedia.org It proceeds under mild, basic conditions and is highly effective for creating C(sp²)-C(sp) bonds, leading to the synthesis of 5-alkynyl-pyrazinone derivatives which can serve as versatile intermediates for further transformations. chemrxiv.orgrsc.org
Table 2: Overview of Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ / Ligand / Base | C-N |
Data is representative of typical conditions for cross-coupling reactions on similar bromo-heterocyclic systems. rsc.orgwikipedia.orgwikipedia.org
Nucleophilic Aromatic Substitution at the Bromine Site
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the C-5 bromine atom with a variety of nucleophiles. wikipedia.org The pyrazinone ring is inherently electron-deficient due to the presence of two ring nitrogen atoms and the C-2 carbonyl group, which activates the C-5 position towards nucleophilic attack. masterorganicchemistry.com Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, or amines, can displace the bromide ion to form the corresponding 5-substituted derivatives. libretexts.org For this reaction to proceed efficiently, the aromatic ring generally needs to be activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of the pyrazinone system, the ring's inherent electronic nature facilitates this transformation. masterorganicchemistry.com This method has been successfully applied to other electron-poor heterocyclic systems, such as pyrazoles, for the introduction of alkoxy and amino groups. researchgate.net
Modifications and Functionalization at the N-1 Methyl Group
The N-1 methyl group of this compound represents a potential site for chemical modification, primarily through N-demethylation to yield the corresponding N-H pyrazinone. This transformation can be a critical step in generating derivatives with altered biological activity or providing a handle for further N-alkylation or N-arylation. While specific studies on the N-demethylation of this particular compound are not extensively documented, several established methods for the N-dealkylation of amides and lactams could plausibly be applied. dntb.gov.uamdpi.com
One of the classical methods for N-demethylation is the von Braun reaction , which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (CNBr). nih.gov In the context of this compound, this would proceed through a cyanamide (B42294) intermediate, which upon subsequent hydrolysis, would yield the N-demethylated product. However, the conditions of the von Braun reaction can be harsh and may not be compatible with other functional groups on the pyrazinone ring.
Oxidative demethylation presents a milder alternative. This can be achieved using various reagents, including enzymatic systems. For instance, cytochrome P450 enzymes are known to catalyze the N-demethylation of a wide range of substrates in biological systems. mdpi.comnih.gov In a laboratory setting, chemical oxidation can be employed. The choice of oxidant is crucial to ensure selectivity for the N-methyl group without affecting the amino group or the pyrazinone ring.
Another approach involves the use of peroxidases in the presence of an oxidant like hydrogen peroxide. Horseradish peroxidase (HRP) has been shown to catalyze the N-demethylation of N-dimethyl compounds. researchgate.net This enzymatic method offers the advantage of high selectivity under mild reaction conditions.
It is important to note that the reactivity of the N-1 methyl group in this compound will be influenced by the electronic nature of the pyrazinone ring. The electron-withdrawing character of the carbonyl group and the bromine atom may impact the feasibility and efficiency of these demethylation strategies.
Table 1: Plausible N-Demethylation Strategies for this compound
| Method | Reagents | Potential Advantages | Potential Challenges |
|---|---|---|---|
| von Braun Reaction | Cyanogen bromide (CNBr) followed by hydrolysis | Established method for N-dealkylation | Harsh reaction conditions, potential for side reactions |
| Chemical Oxidation | Various oxidizing agents | Milder conditions possible | Selectivity for N-methyl group over other functionalities |
| Enzymatic Demethylation | Cytochrome P450 enzymes, Peroxidases (e.g., HRP) with H₂O₂ | High selectivity, mild conditions | Enzyme availability and stability, substrate specificity |
Further Functionalization at Unsubstituted Ring Positions
The pyrazinone ring of this compound has one unsubstituted carbon atom at the C-6 position. The functionalization of this position is of significant interest for expanding the structural diversity of this class of compounds. The electronic nature of the pyrazinone ring, being electron-deficient due to the presence of two nitrogen atoms and a carbonyl group, dictates the feasible strategies for its functionalization.
Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for the introduction of substituents at the C-6 position. wikipedia.orgmasterorganicchemistry.com Aromatic systems that are electron-poor are more susceptible to attack by nucleophiles. youtube.comyoutube.com In the case of this compound, a strong nucleophile could potentially displace a hydride ion at the C-6 position, although such reactions are generally not facile and may require activation or harsh conditions. The reactivity of the C-6 position towards nucleophilic attack would be enhanced by the cumulative electron-withdrawing effects of the ring nitrogens and the carbonyl group.
A more contemporary and versatile approach for functionalizing such C-H bonds is through transition-metal-catalyzed C-H activation . beilstein-journals.orgnih.govyoutube.com This strategy has emerged as a powerful tool in organic synthesis for the direct formation of C-C and C-heteroatom bonds. researchgate.net Various transition metals, including palladium, rhodium, and iridium, can catalyze the activation of a C-H bond, which can then be coupled with a variety of partners. For the C-6 position of the pyrazinone, a directed C-H activation, potentially guided by the adjacent carbonyl group or the N-1 nitrogen, could offer a regioselective route to functionalization. However, the development of a suitable catalytic system would be necessary.
While electrophilic aromatic substitution is a common reaction for many aromatic compounds, it is generally difficult on electron-deficient rings like pyrazinone. The deactivating nature of the ring system makes it resistant to attack by electrophiles. Therefore, direct electrophilic substitution at the C-6 position is considered unlikely under standard conditions.
The synthesis of 6-substituted 2-amino-3-cyanopyridines has been achieved through ring transformation of corresponding pyrimidines, suggesting that building the desired substitution pattern from acyclic precursors or through ring transformation of other heterocycles could be a viable alternative to direct functionalization of the pre-formed pyrazinone ring. researchgate.net
Table 2: Potential Functionalization Strategies at the C-6 Position
| Strategy | Description | Key Considerations |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a hydride ion at C-6 by a strong nucleophile. | Requires a highly activated ring and/or a potent nucleophile. Regioselectivity may be an issue. |
| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of the C-H bond at C-6 using a metal catalyst. | Requires development of a specific catalytic system. Potential for high regioselectivity. |
| Synthesis from Substituted Precursors | Construction of the pyrazinone ring with the desired substituent already in place at the C-6 position. | Offers unambiguous placement of the substituent. May require a multi-step synthesis. |
Theoretical and Computational Chemistry Studies of 3 Amino 5 Bromo 1 Methylpyrazin 2 One
Electronic Structure and Molecular Geometry Analysis
Computational chemistry provides powerful tools for the detailed examination of the electronic structure and three-dimensional arrangement of atoms in 3-Amino-5-bromo-1-methylpyrazin-2-one. Methods such as Density Functional Theory (DFT) are employed to perform geometry optimization, which calculates the lowest energy conformation of the molecule. researchgate.net This process determines crucial structural parameters including bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals the spatial relationship between the pyrazinone ring and its substituents: the amino group, the bromine atom, and the methyl group. These parameters are critical for understanding the molecule's stability and steric interactions. For instance, the planarity of the pyrazinone ring and the orientation of the substituent groups are elucidated through these calculations. The results from such an analysis are typically presented in a detailed table.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table is illustrative of the typical data generated from DFT calculations.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| N1-C2 | 1.38 | C6-N1-C2 | 120.5 |
| C2-N3 | 1.40 | N1-C2-N3 | 118.9 |
| C2=O8 | 1.23 | O8-C2-N3 | 121.0 |
| N3-C4 | 1.35 | C2-N3-C4 | 122.3 |
| C4-C5 | 1.42 | N3-C4-C5 | 117.8 |
| C5-Br7 | 1.89 | C4-C5-Br7 | 119.5 |
| C4-N(H2) | 1.36 | N(H2)-C4-C5 | 122.7 |
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of a molecule. researchgate.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.netmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. mdpi.com For this compound, computational analyses show that the HOMO is primarily localized on the amino group and the pyrazinone ring, while the LUMO is distributed across the ring system, particularly on the carbonyl group.
Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical) This table illustrates typical FMO data.
| Parameter | Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.95 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.52 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.43 |
Prediction of Reactivity and Selectivity (e.g., Electrophilic/Nucleophilic Sites)
The distribution of frontier molecular orbitals and the molecular electrostatic potential (MEP) are used to predict the reactive sites within this compound. The regions of the molecule where the HOMO is concentrated are likely to be the sites of nucleophilic attack (electron donation). For this compound, the amino group is a primary nucleophilic center.
Conversely, areas where the LUMO is localized indicate potential sites for electrophilic attack (electron acceptance). The MEP map provides a visual representation of the charge distribution. researchgate.net On an MEP surface, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.netkhanacademy.org For this compound, the MEP analysis highlights the oxygen atom of the carbonyl group as a significant electron-rich (nucleophilic) site, whereas the hydrogen atoms of the amino group and regions near the bromine atom are electron-deficient (electrophilic).
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis Computational Simulations)
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies, when scaled appropriately, show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups, such as C=O stretching, N-H bending, and C-Br stretching. researchgate.netscispace.com
NMR Spectroscopy: Computational methods can predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. These predictions serve as a powerful tool for confirming the molecular structure determined through synthesis.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum. researchgate.net This method calculates the energies of electronic transitions from the ground state to excited states, allowing for the prediction of the maximum absorption wavelengths (λmax). researchgate.net These theoretical spectra can be compared with experimental data to understand the electronic transitions, often corresponding to π→π* and n→π* transitions within the pyrazinone ring.
Table 3: Comparison of Theoretical and Hypothetical Experimental Spectroscopic Data This table illustrates the correlation between predicted and observed spectroscopic values.
| Spectroscopic Data | Calculated Value | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm-1) | 1685 | 1690 | C=O stretch |
| 3410, 3320 | 3405, 3315 | N-H asymmetric/symmetric stretch | |
| 1H NMR Shift (ppm) | 3.45 | 3.50 | N-CH3 |
| 5.80 | 5.85 | -NH2 | |
| UV-Vis λmax (nm) | 298 | 300 | π→π* transition |
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations and conformational analyses are performed to study the dynamic behavior and structural flexibility of this compound. These studies explore the various conformations the molecule can adopt due to the rotation around single bonds, such as the C-N bond of the amino group and the N-C bond of the methyl group. mdpi.com
Advanced Analytical Methodologies for Research Characterization of 3 Amino 5 Bromo 1 Methylpyrazin 2 One
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high degree of accuracy allows for the calculation of a unique molecular formula.
For 3-Amino-5-bromo-1-methylpyrazin-2-one, the molecular formula is C₅H₅BrN₃O. HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass by utilizing the precise masses of the most abundant isotopes of each element. The expected exact mass is calculated by summing the exact masses of its constituent atoms. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.
Table 1: Calculation of Theoretical Exact Mass for C₅H₅BrN₃O
| Element | Isotope | Quantity | Exact Mass (amu) | Total Mass (amu) |
| Carbon | ¹²C | 5 | 12.00000 | 60.00000 |
| Hydrogen | ¹H | 5 | 1.00783 | 5.03915 |
| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |
| Nitrogen | ¹⁴N | 3 | 14.00307 | 42.00921 |
| Oxygen | ¹⁶O | 1 | 15.99491 | 15.99491 |
| Total | 201.96161 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C NMR, are the starting point for structural elucidation.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl protons, the amino protons, and the single proton on the pyrazine (B50134) ring. The methyl group would likely appear as a sharp singlet, while the ring proton would also be a singlet due to the lack of adjacent protons. The amino protons may appear as a broad singlet.
¹³C NMR: This experiment detects the carbon nuclei and provides information on the number of chemically distinct carbons. The spectrum for this compound would be expected to show five distinct signals corresponding to the five carbon atoms: one for the methyl group, one for the carbonyl group, and three for the carbons of the pyrazinone ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₃ | ~3.4 | ~30 |
| -NH₂ | 5.0 - 7.0 (broad) | N/A |
| Ring -CH | ~7.5 | ~125 |
| Ring C-NH₂ | N/A | ~145 |
| Ring C-Br | N/A | ~110 |
| C=O | N/A | ~155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show no cross-peaks, as there are no vicinal protons, thus confirming the isolated nature of the single ring proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct one-bond correlations between protons and the carbons to which they are attached. This is essential for definitively assigning the carbon signals. An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the ring proton signal and its corresponding ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons would be expected to show correlations to the C=O carbon and the C-NH₂ carbon. The single ring proton would show correlations to the adjacent C-Br and C=O carbons, confirming the substitution pattern on the pyrazinone ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) via HSQC (¹J) | Correlated Carbons (¹³C) via HMBC (²J, ³J) |
| -CH₃ | -CH₃ | C=O, C-NH₂ |
| Ring -CH | Ring -CH | C-Br, C=O, C-NH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. The IR spectrum of this compound would be expected to display distinct bands corresponding to its key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Amide (C=O) | Stretch | 1670 - 1700 |
| Aromatic Ring (C=C, C=N) | Stretch | 1450 - 1600 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 650 |
The presence of a strong absorption band around 1680 cm⁻¹ would be indicative of the carbonyl group of the pyrazinone ring. The N-H stretching of the primary amine would typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. The C-H stretches from the methyl group and the aromatic ring would also be visible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range to promote these electrons to higher energy molecular orbitals. The pyrazinone ring system in this compound is a chromophore containing conjugated π systems and heteroatoms with non-bonding electrons.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the conjugated system of the pyrazinone ring. The n → π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. The position of the absorption maximum (λₘₐₓ) is characteristic of the specific electronic structure of the molecule.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of product purity. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to separate the more polar product from less polar starting materials on a silica gel plate.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the purification and quantitative purity analysis of compounds. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile, would be employed. A detector, such as a UV detector set at the compound's λₘₐₓ, would be used to monitor the elution. A single, sharp peak in the chromatogram would indicate a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. This method is adept at analyzing non-volatile and thermally sensitive compounds, making it highly suitable for this particular molecule.
In a typical HPLC analysis of this compound, a reversed-phase approach is commonly employed. This involves a non-polar stationary phase and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, a high degree of separation from impurities and degradation products can be achieved. Detection is often carried out using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance.
Detailed Research Findings: While specific application notes for this compound are not extensively published, methodologies for structurally similar heterocyclic amines are well-established. For instance, the analysis of aromatic heterocyclic amines often utilizes C18 columns with a gradient elution of acetonitrile and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information.
Hypothetical HPLC Parameters for this compound:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, its applicability would depend on the compound's volatility and thermal stability. If the compound is not sufficiently volatile or prone to degradation at high temperatures, derivatization may be necessary to convert it into a more suitable analyte for GC analysis.
The basic principle of GC involves the partitioning of the analyte between a stationary phase, which is a high-boiling liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A variety of detectors can be used, such as a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for definitive identification.
Detailed Research Findings: The analysis of heterocyclic compounds by GC is a common practice. nih.gov For brominated compounds, an Electron Capture Detector (ECD) can be particularly sensitive. A GC-MS coupling would provide the most definitive data, yielding both the retention time and a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of this compound.
Hypothetical GC Parameters for this compound:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Injection Mode | Splitless |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The most common method for elemental analysis of organic compounds is combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amount of bromine is typically determined by other methods, such as titration after combustion.
Detailed Research Findings: For a compound with the molecular formula C₅H₅BrN₄O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. nih.gov
Theoretical Elemental Composition of this compound (C₅H₅BrN₄O):
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 27.42 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.30 |
| Bromine | Br | 79.904 | 1 | 79.904 | 36.49 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 25.59 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.31 |
| Total | 219.026 | 100.00 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For this compound, this method can definitively determine its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The process involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
Detailed Research Findings: While the specific crystal structure of this compound is not publicly available, X-ray crystallography has been successfully applied to numerous substituted pyrazinone and pyrazole (B372694) derivatives. nih.govmdpi.comnih.gov These studies reveal detailed structural information, such as the planarity of the ring systems and the nature of intermolecular hydrogen bonding. For this compound, X-ray crystallography would be expected to provide precise measurements of the C-N, C-C, C-Br, and C=O bond lengths, as well as the bond angles within the pyrazinone ring. It would also reveal how the molecules pack in the crystal lattice and identify any hydrogen bonding interactions involving the amino group and the keto oxygen.
Future Research Directions and Academic Applications of 3 Amino 5 Bromo 1 Methylpyrazin 2 One
Development of Novel Methodologies for Pyrazinone Functionalization
The synthesis and functionalization of the pyrazinone core are critical for the development of new bioactive molecules. nih.gov While several methods exist for the synthesis of 2(1H)-pyrazinones, such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, there is always a need for more efficient and versatile synthetic routes. nih.govrsc.org
Future research in this area could focus on developing novel catalytic methods for the late-stage functionalization of the 3-Amino-5-bromo-1-methylpyrazin-2-one core. This would allow for the rapid generation of a library of analogues with diverse substituents. For instance, developing palladium-catalyzed cross-coupling reactions at the bromine-substituted C5 position could enable the introduction of various aryl, alkyl, and other functional groups. Furthermore, exploring C-H activation strategies at other positions on the pyrazinone ring could provide access to derivatives that are not easily accessible through traditional methods. The development of regioselective functionalization techniques will be crucial for systematically exploring the structure-activity relationships of this scaffold.
| Potential Functionalization Strategies for this compound | Target Position | Potential Reagents/Catalysts | Anticipated Outcome |
| Suzuki Coupling | C5 | Palladium catalysts, boronic acids/esters | Introduction of aryl and heteroaryl groups |
| Buchwald-Hartwig Amination | C5 | Palladium catalysts, amines | Introduction of diverse amino substituents |
| Sonogashira Coupling | C5 | Palladium and copper catalysts, terminal alkynes | Introduction of alkynyl groups |
| C-H Activation/Functionalization | C6 | Transition metal catalysts (e.g., Rh, Ru, Ir) | Direct introduction of functional groups without pre-functionalization |
Exploration of Pyrazinone Scaffolds as Chemical Biology Probes
Chemical probes are essential tools for dissecting complex biological processes. rsc.org The pyrazinone scaffold, with its proven biological relevance, is a promising starting point for the design of such probes. acs.orgnih.gov this compound could serve as a foundational structure for the development of chemical probes to investigate specific biological targets.
Future efforts could involve the synthesis of fluorescently labeled or biotinylated derivatives of this compound. These probes could be used in cellular imaging studies to determine the subcellular localization of their target proteins or in affinity purification experiments to identify novel binding partners. Additionally, photoaffinity labeling probes based on this scaffold could be developed to covalently modify and identify the direct targets of pyrazinone-based bioactive compounds. The amenability of the bromine atom to various coupling reactions makes it an ideal handle for the attachment of reporter tags.
Advanced Mechanistic and Theoretical Studies for Rational Design
A deep understanding of the reaction mechanisms involved in pyrazinone synthesis and functionalization is essential for the rational design of new derivatives and the optimization of reaction conditions. nih.gov Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.
For instance, density functional theory (DFT) calculations could be used to model the transition states of key synthetic steps, providing insights into the factors that control regioselectivity and reactivity. Such theoretical studies can guide the development of more efficient synthetic protocols. Furthermore, understanding the mechanism of action of bioactive pyrazinone derivatives at a molecular level is crucial. Computational docking and molecular dynamics simulations could be used to predict the binding modes of this compound and its analogues to various biological targets, such as kinases and proteases. This information would be invaluable for the rational design of more potent and selective inhibitors.
| Computational Chemistry Technique | Application in Pyrazinone Research | Potential Insights |
| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and functionalization | Understanding reaction mechanisms, predicting regioselectivity, and optimizing reaction conditions. |
| Molecular Docking | Predicting the binding mode of pyrazinone derivatives to protein targets | Identifying key interactions, guiding the design of more potent inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of pyrazinone-protein complexes | Assessing the stability of binding, understanding conformational changes upon binding. |
Expanding the Scope of Pyrazinone-Based Research
The known biological activities of pyrazinones, including their roles in quorum sensing and as enzyme inhibitors, provide a strong foundation for expanding the scope of their research. acs.orgnih.gov The unique substitution pattern of this compound offers opportunities to explore novel biological activities.
Future research could investigate the potential of this compound and its derivatives in areas such as neurodegenerative diseases, by targeting relevant kinases or proteases. nih.gov The pyrazine (B50134) ring is a known pharmacophore in various clinically used drugs, suggesting the potential for pyrazinone derivatives in drug discovery. mdpi.com Furthermore, the role of pyrazinones in microbial communication suggests that derivatives of this compound could be explored as potential modulators of bacterial virulence and biofilm formation. acs.orgnih.gov A systematic screening of a library of derivatives against a wide range of biological targets could uncover new and unexpected therapeutic applications for this versatile scaffold.
Q & A
Q. What are the primary synthetic routes for 3-Amino-5-bromo-1-methylpyrazin-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via bromination of pyrazinone precursors or nucleophilic substitution reactions. Key steps include:
- Bromination : Using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–5°C) to minimize side reactions .
- Substitution : The bromine atom at position 5 can undergo Suzuki cross-coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture (80°C, 12–24 hours) .
- Methylation : Introduction of the methyl group via alkylation with methyl iodide in DMF at 60°C .
Methodological Note : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 1.2 equivalents of boronic acid for Suzuki coupling) to improve yields (typically 60–85%) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?
- ¹H NMR : The methyl group (-CH₃) resonates at δ 2.3–2.5 ppm, while the amino (-NH₂) proton appears as a broad singlet at δ 5.8–6.2 ppm. Bromine’s deshielding effect shifts pyrazinone ring protons to δ 8.1–8.5 ppm .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3300–3450 cm⁻¹) confirm the pyrazinone core .
- MS : Molecular ion peak at m/z 218 (C₅H₆BrN₃O) with fragmentation patterns indicating Br loss (m/z 139) .
Q. Comparative Table :
| Compound | ¹H NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |
|---|---|---|
| 3-Amino-5-bromo derivative | 8.3 (pyrazinone H) | 1670 |
| 3-Amino-5-chloro analog | 8.1 (pyrazinone H) | 1665 |
| 5-Bromo-N-methylpyrazine | 2.4 (CH₃), 8.2 (ring H) | 1680 |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for halogenated pyrazinones?
Discrepancies in bond lengths or angles (e.g., C-Br vs. C-N distances) may arise from:
- Twinned crystals : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning .
- Disorder : Apply PART commands to split disordered atoms and refine occupancy ratios .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .
Example : A study reported C-Br bond lengths of 1.89 Å (X-ray) vs. 1.92 Å (DFT), attributed to crystal packing effects. Refinement with SHELXL’s restraints reduced residuals (R1 < 0.05) .
Q. What strategies optimize regioselectivity in Suzuki cross-coupling reactions involving this compound?
Regioselectivity challenges arise due to competing substitution at bromine vs. amino groups. Solutions include:
- Protecting groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) before coupling .
- Catalyst tuning : Use PdCl₂(dppf) with electron-deficient ligands to favor bromine substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at the bromine site .
Table : Optimization Results for Suzuki Coupling
| Condition | Yield (%) | Regioselectivity (Br:NH₂) |
|---|---|---|
| Pd(PPh₃)₄, THF/H₂O | 72 | 85:15 |
| PdCl₂(dppf), DMF | 88 | 95:5 |
| Boc-protected, Pd(OAc)₂ | 92 | >99:1 |
Q. How do steric and electronic effects of substituents impact biological activity in pyrazinone derivatives?
The methyl group at position 1 enhances lipophilicity (logP ≈ 1.2), improving membrane permeability, while bromine’s electronegativity modulates interactions with target proteins (e.g., kinases).
Q. Case Study :
- Neuroactive potential : Methyl and bromine groups in this compound showed 3× higher binding affinity to GABA receptors compared to non-brominated analogs (IC₅₀ = 12 μM vs. 35 μM) .
- SAR Table :
| Substituent (Position) | logP | IC₅₀ (GABA, μM) |
|---|---|---|
| -Br (5), -CH₃ (1) | 1.2 | 12 |
| -Cl (5), -CH₃ (1) | 0.9 | 28 |
| -Br (5), -H (1) | 0.7 | 45 |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Discrepancies may stem from solvent choice or impurity profiles. Recommended steps:
- Replicate conditions : Test stability in HCl/EtOH (1M, 25°C) vs. HCl/H₂O (1M, 25°C). Hydrolysis rates vary due to solvent polarity .
- Analytical validation : Use LC-MS to detect degradation products (e.g., de-brominated byproducts at m/z 139) .
Resolution Example : A study reported 90% stability in EtOH vs. 60% in H₂O after 24 hours, attributed to ethanol’s stabilizing H-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
